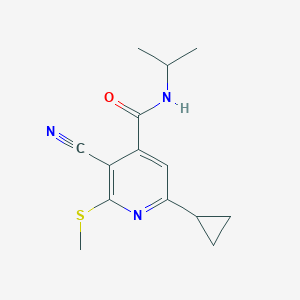
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide, also known as MRS1477, is a novel selective P2Y14 receptor antagonist. P2Y14 receptors are G protein-coupled receptors that are activated by extracellular UDP-glucose and play a crucial role in various physiological processes such as inflammation, immune response, and platelet aggregation.
科学的研究の応用
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide has been extensively studied in various scientific research applications. One of the major applications is in the field of inflammation and immune response. Studies have shown that 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide can effectively inhibit the P2Y14 receptor-mediated pro-inflammatory response in immune cells, thereby reducing inflammation and improving immune function.
作用機序
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide acts as a selective antagonist of the P2Y14 receptor by binding to the receptor and preventing the activation of downstream signaling pathways. This results in the inhibition of various physiological processes such as inflammation, immune response, and platelet aggregation.
Biochemical and Physiological Effects:
Studies have shown that 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide can effectively reduce the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α in immune cells. In addition, 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide has been shown to inhibit platelet aggregation, which is important in the prevention of thrombotic events.
実験室実験の利点と制限
One of the major advantages of using 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide in lab experiments is its high selectivity for the P2Y14 receptor. This allows for the specific targeting of the receptor and the prevention of off-target effects. However, one of the limitations of using 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide. One direction is the investigation of its potential therapeutic applications in various diseases such as inflammatory bowel disease, rheumatoid arthritis, and cancer. Another direction is the development of more potent and selective P2Y14 receptor antagonists that can be used in clinical settings. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide and its effects on various physiological processes.
Conclusion:
In conclusion, 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide is a novel selective P2Y14 receptor antagonist that has been extensively studied in various scientific research applications. Its high selectivity for the P2Y14 receptor and its ability to inhibit various physiological processes make it a promising candidate for the development of new therapies for inflammatory and immune-related diseases. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications.
合成法
The synthesis of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide involves the reaction of 6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carboxylic acid with propan-2-ylamine, followed by the addition of cyanogen bromide to the reaction mixture. The resulting product is then purified through column chromatography to obtain 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide in high yield and purity.
特性
IUPAC Name |
3-cyano-6-cyclopropyl-2-methylsulfanyl-N-propan-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-8(2)16-13(18)10-6-12(9-4-5-9)17-14(19-3)11(10)7-15/h6,8-9H,4-5H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKVQPSWICMUSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NC(=C1C#N)SC)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2401054.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2401055.png)
![6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2401056.png)
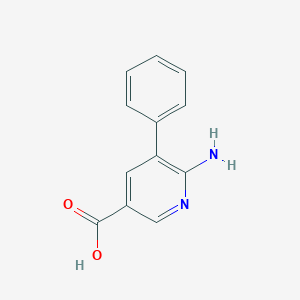
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2401059.png)
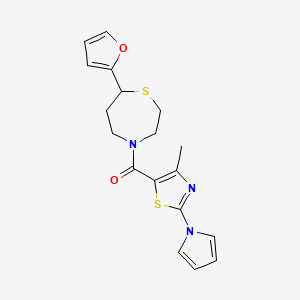
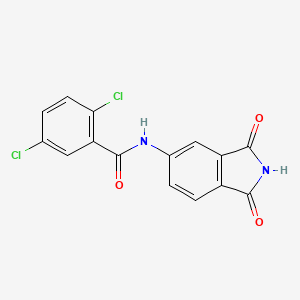
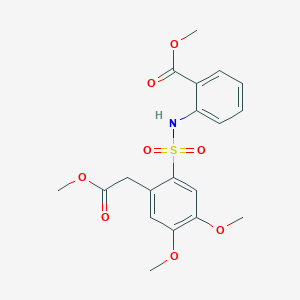
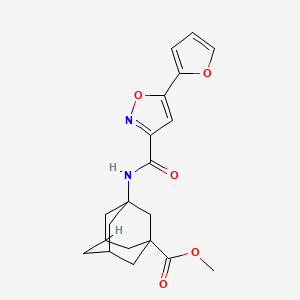
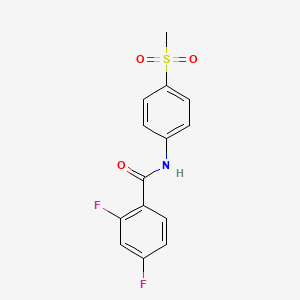
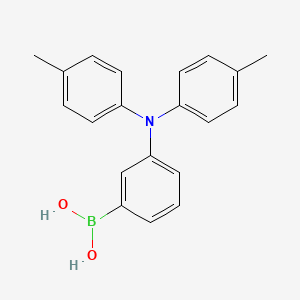
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2401069.png)
![2-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2401072.png)
![N'-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide](/img/structure/B2401074.png)